1-Boc-4-ethynyl-4-hydroxyazepane
Overview
Description
1-Boc-4-ethynyl-4-hydroxyazepane, also known as tert-butyl 4-ethynyl-4-hydroxyazepane-1-carboxylate, is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . For a more detailed analysis of its structure, you may refer to its molecular file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.31 g/mol . More detailed physical and chemical properties such as its density, melting point, and boiling point might be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Lipase Catalyzed Regioselective Lactamization
A study by Aurell et al. explored the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid through a process involving lipase-catalyzed regioselective lactamization. This method represents a key step in creating complex organic structures, showcasing the enzyme's utility in facilitating selective transformations, important for the development of pharmaceuticals and fine chemicals (Aurell et al., 2014).
Intramolecular Hydroalkoxylation/Hydrothioalkoxylation
Deka et al. detailed the synthesis of 1,4-oxazepanes through intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols. This process highlights the strategic creation of seven-membered heterocycles, which are crucial intermediates in the synthesis of various biologically active molecules (Deka et al., 2015).
Synthesis of Diverse Oxepane-Based Compounds
Kulesza et al. demonstrated a five-step synthesis starting from Boc- d -phenylalanine to create 1-substituted-3,4-dihydro-7H-oxepin-4-one, indicating the compound's potential as a starting material for diverse oxepane-based structures such as peptidomimetics. This research underscores the significance of such compounds in medicinal chemistry and drug development (Kulesza et al., 2003).
Enantioselective Synthesis and Structural Studies
Research by Ranade and Georg on the enantioselective synthesis of various heterocyclic compounds, including oxazepin-ones, illustrates the compound's role in creating complex molecular architectures. Their work particularly emphasizes the synthesis's selectivity and the potential of these molecules in constructing biologically relevant structures (Ranade & Georg, 2014).
Novel Scaffold for Drug Discovery
Willand et al. described the synthesis of a novel scaffold, showcasing the utility of related compound structures in drug discovery. This highlights the compound's importance in the initial stages of pharmaceutical development, serving as a foundation for creating new therapeutic agents (Willand et al., 2004).
Safety and Hazards
According to the safety data sheet of a similar compound, BOC-3-Hydroxyazetidine, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if irritation occurs .
Properties
IUPAC Name |
tert-butyl 4-ethynyl-4-hydroxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-13(16)7-6-9-14(10-8-13)11(15)17-12(2,3)4/h1,16H,6-10H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZOOMIXOXMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129023 | |
Record name | 1H-Azepine-1-carboxylic acid, 4-ethynylhexahydro-4-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-13-0 | |
Record name | 1H-Azepine-1-carboxylic acid, 4-ethynylhexahydro-4-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine-1-carboxylic acid, 4-ethynylhexahydro-4-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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